molecular formula C4H7N3O3 B8147247 (2S)-N3-Haba

(2S)-N3-Haba

Cat. No.: B8147247
M. Wt: 145.12 g/mol
InChI Key: UERAIPHBLAAUFG-VKHMYHEASA-N
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Description

(2S)-N3-Haba is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, and medicine. The compound’s stereochemistry, denoted by the (2S) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N3-Haba involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: (2S)-N3-Haba undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where this compound reacts with nucleophiles such as halides or amines to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

(2S)-N3-Haba has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in the development of enzyme inhibitors and other bioactive molecules.

    Medicine: this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a lead compound in drug discovery programs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (2S)-N3-Haba involves its interaction with specific molecular targets. The compound binds to active sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-N3-Haba can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include (2S)-Naringenin, (2S)-Hesperetin, and (2S)-Eriodictyol.

    Uniqueness: this compound stands out due to its specific stereochemistry and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic properties make it a compound of significant interest.

Properties

IUPAC Name

(2S)-4-azido-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3/c5-7-6-2-1-3(8)4(9)10/h3,8H,1-2H2,(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAIPHBLAAUFG-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN=[N+]=[N-])[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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